

# Immunological Significance of HIV Gag p24 197-205: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the immunological significance of the HIV Gag p24 197-205 epitope and its human equivalent, with a focus on its role in cellular immunity, association with viral control, and implications for vaccine and therapeutic development.

## **Executive Summary**

The Human Immunodeficiency Virus (HIV) Gag p24 protein is a major structural component of the viral capsid and a critical target for the host immune system. Within this protein, the amino acid sequence 197-205 has been identified as a key epitope in murine models, recognized by cytotoxic T-lymphocytes (CTLs) in the context of the H-2Kd major histocompatibility complex (MHC) class I molecule. In humans, the overlapping epitope, Gag p24 197-205 (sequence: DCKTILKAL), is recognized by CTLs in the context of the HLA-B\*08 allele. T-cell responses directed against the Gag protein, and specifically conserved epitopes like 197-205, are strongly associated with slower disease progression and natural control of HIV-1 infection. This guide synthesizes the available scientific data on this epitope, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

# Quantitative Data on Gag p24 197-205 and Correlates of Immune Control



The following tables summarize the quantitative data available regarding the Gag p24 197-205 epitope and its human equivalent, DCKTILKAL.

Table 1: Epitope Characteristics and HLA Binding

| Epitope<br>Sequence | Organism | Residues            | Restricting<br>Allele | Binding<br>Affinity (IC50)                         |
|---------------------|----------|---------------------|-----------------------|----------------------------------------------------|
| AMQMLKETI           | Mouse    | Gag p24 197-<br>205 | H-2Kd                 | Data not<br>available in<br>searched<br>literature |
| DCKTILKAL           | Human    | Gag p24 197-<br>205 | HLA-B*08:01           | Data not<br>available in<br>searched<br>literature |

Table 2: T-Cell Responses to Gag p24 197-205 (DCKTILKAL) in HIV-1 Infected Individuals

| Patient Cohort      | T-Cell Response<br>Metric | Frequency of<br>Responders               | Magnitude of<br>Response (SFU/106<br>PBMC) |
|---------------------|---------------------------|------------------------------------------|--------------------------------------------|
| Elite Controllers   | IFN-y ELISpot             | Higher frequency compared to progressors | Generally robust responses                 |
| Viremic Controllers | IFN-y ELISpot             | Intermediate<br>frequency                | Variable responses                         |
| Chronic Progressors | IFN-y ELISpot             | Lower frequency compared to controllers  | Weaker or absent responses                 |

Note: Specific quantitative values for the frequency and magnitude of T-cell responses to the DCKTILKAL epitope in different patient cohorts were not consistently available in the searched literature. The table reflects the general trends observed in multiple studies.



Table 3: Correlation of Gag-Specific T-Cell Responses with Viral Load

| T-Cell Response<br>Specificity | Patient Cohort      | Correlation with<br>Viral Load | Representative<br>Viral Load |
|--------------------------------|---------------------|--------------------------------|------------------------------|
| Gag-specific CD8+ T-cells      | Elite Controllers   | Inverse                        | < 50 copies/mL               |
| Gag-specific CD8+ T-cells      | Viremic Controllers | Inverse                        | 50 - 2,000 copies/mL         |
| Gag-specific CD8+ T-cells      | Chronic Progressors | Positive or no correlation     | > 10,000 copies/mL           |

Note: While a strong inverse correlation exists between overall Gag-specific T-cell responses and viral load, specific data directly linking responses to the 197-205 epitope with viral load in large cohorts is limited. The representative viral loads are typical for these patient classifications.

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in the literature for assessing T-cell responses to the HIV Gag p24 197-205 epitope are provided below.

## Interferon-Gamma (IFN-y) ELISpot Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokinesecreting cells at the single-cell level.

#### Materials:

- 96-well PVDF membrane plates
- Anti-human IFN-y capture antibody
- Biotinylated anti-human IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)



- BCIP/NBT or AEC substrate
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
- HIV Gag p24 197-205 peptide (or peptide pool)
- Phytohemagglutinin (PHA) as a positive control
- Peripheral blood mononuclear cells (PBMCs)

#### Procedure:

- Plate Coating: Coat the ELISpot plate wells with anti-human IFN-y capture antibody overnight at 4°C.
- Blocking: Wash the wells with sterile PBS and block with RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.
- Cell Plating: Add PBMCs to the wells at a concentration of 2x105 cells/well.
- Stimulation: Add the Gag p24 197-205 peptide to the corresponding wells at a final concentration of 1-10 μg/mL. Use PHA as a positive control and medium alone as a negative control.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection: Lyse the cells and wash the wells. Add the biotinylated anti-human IFN-y detection antibody and incubate for 2 hours at room temperature.
- Enzyme Conjugation: Wash the wells and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
- Development: Wash the wells and add the substrate. Monitor for the development of spots.
- Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-y secreting cell.



## Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of T-cell responses, identifying the phenotype of responding cells and the combination of cytokines they produce.

#### Materials:

- PBMCs
- HIV Gag p24 197-205 peptide (or peptide pool)
- Brefeldin A and Monensin (protein transport inhibitors)
- Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8)
- Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
- Fixation/Permeabilization buffers
- FACS buffer (PBS with 2% FBS)
- Flow cytometer

#### Procedure:

- Stimulation: Stimulate 1-2x106 PBMCs with the Gag p24 197-205 peptide (1-10 μg/mL) in the presence of co-stimulatory antibodies (anti-CD28 and anti-CD49d) for 1 hour at 37°C.
- Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 5 hours at 37°C.
- Surface Staining: Wash the cells with FACS buffer and stain with fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
- Fixation and Permeabilization: Wash the cells and fix with a fixation buffer for 20 minutes at room temperature. Then, wash and permeabilize the cells using a permeabilization buffer.
- Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.



- Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
- Analysis: Analyze the data using flow cytometry software to identify the frequency of cytokine-producing CD4+ and CD8+ T-cells.

## **Visualizations of Pathways and Workflows**

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the immunological significance of the HIV Gag p24 197-205 epitope.



Click to download full resolution via product page

Caption: MHC Class I antigen presentation pathway for the HIV Gag p24 197-205 epitope.





Click to download full resolution via product page

Caption: Experimental workflow for the IFN-y ELISpot assay.





Click to download full resolution via product page

Caption: Experimental workflow for Intracellular Cytokine Staining (ICS).





Click to download full resolution via product page

Caption: Logical relationship between Gag-specific T-cell responses and HIV-1 viral control.

### **Conclusion and Future Directions**

The HIV Gag p24 197-205 epitope, and its human counterpart DCKTILKAL, represent a critical target for the cellular immune response to HIV-1. The strong association between T-cell responses to this and other conserved Gag epitopes and spontaneous control of viremia underscores its importance in protective immunity. This technical guide provides a comprehensive overview of the current understanding of this epitope, including the available quantitative data, detailed experimental protocols for its study, and visual representations of the underlying biological processes.

Future research should focus on obtaining more precise quantitative data on the binding affinities of this epitope to a wider range of HLA alleles, as well as more detailed analyses of the frequency and functionality of epitope-specific T-cells in large, well-characterized patient cohorts. Such data will be invaluable for the rational design of novel vaccine candidates and immunotherapies aimed at eliciting protective, Gag-specific T-cell responses to achieve a functional cure for HIV-1.



To cite this document: BenchChem. [Immunological Significance of HIV Gag p24 197-205: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12429308#immunological-significance-of-hiv-gag-p24-197-205]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com